molecular formula C9H6O3S B12520011 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde CAS No. 656241-91-7

4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde

Cat. No.: B12520011
CAS No.: 656241-91-7
M. Wt: 194.21 g/mol
InChI Key: YPRRTQSSTIWYJS-UHFFFAOYSA-N
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Description

4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that features a benzothiophene core with hydroxyl groups at positions 4 and 7 and an aldehyde group at position 2.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method.

Major Products:

    Oxidation: Formation of benzothiophene-2,4,7-trione.

    Reduction: Formation of 4,7-dihydroxy-1-benzothiophene-2-methanol.

    Substitution: Formation of various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation. The hydroxyl groups and the aldehyde moiety play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

    Benzofuran derivatives: Share a similar heterocyclic structure but with an oxygen atom instead of sulfur.

    Thiophene derivatives: Similar sulfur-containing heterocycles but without the hydroxyl and aldehyde functional groups.

Uniqueness: 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to other benzothiophene and thiophene derivatives .

Properties

CAS No.

656241-91-7

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

4,7-dihydroxy-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H6O3S/c10-4-5-3-6-7(11)1-2-8(12)9(6)13-5/h1-4,11-12H

InChI Key

YPRRTQSSTIWYJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C=C(S2)C=O)O

Origin of Product

United States

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